Tilnoprofenic acid
Description
Historical Perspectives on Related Cyclooxygenase Inhibitors ResearchThe understanding of NSAID mechanisms traces back over 35 years to John Vane's proposal that these drugs exert their effects by inhibiting prostaglandin (B15479496) biosynthesis.wikipedia.orgThis foundational theory gained widespread acceptance, paving the way for further research into cyclooxygenase enzymes.wikipedia.orgSubsequent advancements in the field led to the discovery of two primary isoforms of cyclooxygenase: COX-1 and COX-2.wikipedia.orgDaniel Simmons revealed the COX-2 isoenzyme in 1991, a discovery that spurred the development of selective COX-2 inhibitors aimed at providing anti-inflammatory benefits with a reduced incidence of gastrointestinal side effects.wikipedia.org
Tilnoprofenic acid (Y-9223) emerged as a novel cyclooxygenase inhibitor during this period of intensified research into COX pathways. scribd.commims.com Studies have shown that this compound, alongside other COX inhibitors like indomethacin, can inhibit the production of interleukin-6 (IL-6) in human peripheral blood mononuclear cells. scribd.commims.com Northern blotting experiments indicated that Y-9223 suppressed the mitogen-induced increase in IL-6 mRNA expression, suggesting an inhibition of IL-6 biosynthesis. scribd.commims.com Interestingly, research has indicated that the inhibition of IL-6 production by these agents is not directly correlated with their inhibition of prostaglandin E2 (PGE2) production, implying the involvement of other mediators or mechanisms beyond direct PGE2 suppression. mims.com This highlights a more complex interaction with inflammatory pathways that extends beyond simple prostaglandin reduction. mims.com
Classification and Structural Features Relevant to Academic Research Modalitiesthis compound is classified as an NSAID and belongs to the pyridine (B92270) class of chemical compounds.nih.govIt is categorized within the broader group of NSAIDs, similar to well-known compounds such as ibuprofen (B1674241) and naproxen.nih.govIts chemical identity is characterized as 5H-(1)benzopyrano(2,3-b)pyridine-7-acetic acid, alpha,2-dimethyl-.nih.govThe compound exists as a racemic mixture.wikipedia.orgwikipedia.org
The key structural and chemical properties of this compound are summarized in the table below:
| Property | Value | Source |
| Chemical Name | 5H-(1)benzopyrano(2,3-b)pyridine-7-acetic acid, alpha,2-dimethyl- | nih.gov |
| Molecular Formula | C₁₆H₁₅NO₃ | wikipedia.orgwikipedia.org |
| Molecular Weight | 269.3 g/mol | wikipedia.orgwikipedia.org |
| Stereochemistry | Racemic | wikipedia.orgwikipedia.org |
| Optical Activity | (+/-) | wikipedia.orgwikipedia.org |
| SMILES | Cc1ccc2Cc3cc(ccc3Oc2n1)C(C)C(=O)O | scribd.comwikipedia.org |
| InChIKey | FJDZVZSBZSMBTP-UHFFFAOYSA-N | wikipedia.orgwikipedia.org |
Structure
3D Structure
Properties
CAS No. |
52549-42-5 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid |
InChI |
InChI=1S/C16H15NO3/c1-9-3-4-12-8-13-7-11(10(2)16(18)19)5-6-14(13)20-15(12)17-9/h3-7,10H,8H2,1-2H3,(H,18,19) |
InChI Key |
FJDZVZSBZSMBTP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)O)C=C1 |
Canonical SMILES |
CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+,-)-5H-(1)benzopyrano(2,3-b)pyridine-7-acetic acid, alpha,2-dimethyl alpha,2-dimethyl-5H-(1)benzopyrano(2,3-b)pyridine-7-acetate DBPAA tilnoprofenic acid Y 9223 Y-9223 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tilnoprofenic Acid
Established Synthetic Pathways for Tilnoprofenic Acid and Analogues
The construction of the characteristic tricyclic core of this compound and the introduction of its acetic acid side chain are key challenges in its synthesis. Various strategies have been developed to assemble the 5H- researchgate.netbenzopyrano[2,3-b]pyridine system and its derivatives.
Strategies for this compound Core Scaffold Construction
The synthesis of the 5-oxo-5H- researchgate.netbenzopyrano[2,3-b]pyridine core, a close structural relative of the this compound backbone, has been a subject of considerable research. niscpr.res.inacs.orgnih.gov One common approach involves the reaction of substituted 4-oxo-4H- researchgate.net-benzopyran-3-carbonitriles with reactive methylene (B1212753) compounds. niscpr.res.in The initial 4-oxo-4H- researchgate.net-benzopyran-3-carboxyaldehydes can be prepared from o-hydroxyacetophenone via a Vilsmeier-Haack reaction. These aldehydes are then converted to the corresponding carbonitrile derivatives. niscpr.res.in
A notable method for constructing a related scaffold, 2,3-cyclic substituted 5-oxo-5H- researchgate.net-benzopyrano[2,3-b]pyridine derivatives, involves the reaction of substituted 4-oxo-4H- researchgate.net-benzopyran-3-carbonitriles with cyclic diones like 5,5-dimethyl-1,3-cyclohexanedione or 1,3-cyclohexanedione (B196179) in the presence of a base such as piperidine. niscpr.res.in This reaction proceeds via a condensation mechanism to furnish the fused heterocyclic system.
Furthermore, multicomponent reactions (MCRs) have emerged as an efficient and sustainable method for the synthesis of novel 5-hydroxy-chromeno[2,3-b]pyridines under catalyst and solvent-free conditions. researchgate.net These reactions often involve the condensation of 3-formylchromone, an aromatic amine, and malononitrile (B47326). researchgate.net Another multicomponent approach for synthesizing 2,4-diamino-5H- researchgate.netbenzopyrano[2,3-b]pyridine-3-carbonitriles utilizes salicylaldehydes, thiols, and malononitrile in the presence of a chitosan-based catalyst. researchgate.net While not directly yielding the this compound structure, these methods highlight versatile strategies for assembling the core benzopyranopyridine framework.
A more direct precursor to the this compound side chain has been reported in the synthesis of (3-carboxy-5-oxo-5H- researchgate.netbenzopyrano[2,3-b]pyridin-2-yl)acetic acid derivatives. nih.gov This indicates that the acetic acid moiety or its precursor can be incorporated during the construction of the pyridine (B92270) ring.
Stereoselective Synthesis Approaches for this compound Chiral Centers
This compound contains a chiral center at the alpha-position of the acetic acid side chain. The stereochemistry at this center is crucial for its biological activity, as is common for profen drugs. While specific stereoselective syntheses for this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied. uwindsor.camasterorganicchemistry.comuzh.ch
One common strategy for achieving stereoselectivity is through the use of chiral auxiliaries. An achiral starting material can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions to introduce the chiral center are then directed by the auxiliary, leading to a preponderance of one diastereomer. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.
Another approach is the use of chiral catalysts. These catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. This method is often more efficient as a small amount of the chiral catalyst can generate a large amount of the desired product.
For profens in general, enzymatic resolutions are also a widely used method to separate enantiomers. This involves using an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.
Functionalization and Derivatization Strategies for Structure-Activity Probing of this compound
To explore the structure-activity relationships (SAR) of this compound and to develop new compounds with improved properties, various functionalization and derivatization strategies can be employed.
Introduction of Substituents for Modulated Biological Activity
The 5H- researchgate.netbenzopyrano[2,3-b]pyridine scaffold offers multiple positions for the introduction of various substituents to probe their effect on biological activity. Studies on related compounds have demonstrated that modifications to this core can significantly impact their therapeutic potential. For instance, a series of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the inflammatory kinases TBK1 and IKKε. escholarship.orgnih.gov This research involved the late-stage introduction of substituents on the A-ring (the benzene (B151609) ring of the benzopyran system) using palladium-catalyzed cross-coupling reactions on bromo precursors. escholarship.org This approach allows for the rapid generation of a library of analogues with diverse functionalities.
The following table summarizes some of the A-ring substituents and their reported in vitro activity on TBK1 and IKKε, demonstrating the impact of these modifications.
| Compound No. | R7 Substituent | R8 Substituent | TBK1 IC50 (µM) | IKKε IC50 (µM) |
| 5 (Amlexanox) | H | Isopropyl | 1.8 | 6.6 |
| 33 | Cyclohexyl | H | 0.21 | 1.3 |
| 35 | 4-Fluorophenyl | H | 0.45 | 2.1 |
| Data sourced from Beyett et al., Bioorg Med Chem. Author manuscript; available in PMC 2019 November 01. escholarship.org |
These findings underscore the potential for fine-tuning the biological activity of this compound analogues through systematic structural modifications. rsc.orgnih.gov
Synthesis of this compound Prodrugs and Targeted Delivery Conjugates for Research Applications
The carboxylic acid group of this compound is a prime site for the synthesis of prodrugs. Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. openmedicinalchemistryjournal.comrsc.org This approach can be used to improve various properties of a drug, such as solubility, stability, and bioavailability, or to achieve targeted delivery to specific tissues or organs. nih.govnih.govmdpi.com
A common strategy for creating prodrugs of NSAIDs is to form an ester or amide linkage at the carboxylic acid moiety. openmedicinalchemistryjournal.com For targeted delivery, the promoiety can be a molecule that is recognized by a specific transporter protein expressed on the target cells. For example, amino acid conjugates can be used to target amino acid transporters.
The following table presents potential prodrug strategies that could be applied to this compound for research purposes.
| Prodrug Strategy | Promoiety | Potential Advantage | Activation Mechanism |
| Ester Prodrug | Simple Alkyl/Aryl | Improved lipophilicity, masking of acidity | Esterase hydrolysis |
| Amino Acid Conjugate | e.g., Glycine, Leucine | Targeting amino acid transporters | Peptidase/Esterase hydrolysis |
| Glycoside Conjugate | e.g., Glucose | Targeting glucose transporters | Glycosidase hydrolysis |
These research-focused prodrugs and conjugates would be instrumental in studying the pharmacokinetics and tissue distribution of this compound.
Green Chemistry Principles in this compound Synthesis Research
While specific studies on the application of green chemistry to the synthesis of this compound are not widely reported, the principles of green chemistry are highly relevant to the synthesis of complex pharmaceutical compounds. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
In the context of this compound synthesis, several green chemistry approaches could be explored:
Catalytic Reactions: The use of catalytic reagents, especially those that can be recovered and reused, is a cornerstone of green chemistry. The palladium-catalyzed reactions mentioned for the synthesis of related profens are a step in this direction.
Multicomponent Reactions (MCRs): As discussed earlier, MCRs offer a highly atom-economical and step-efficient route to complex molecules like the benzopyranopyridine core, significantly reducing waste generation compared to traditional multi-step syntheses. researchgate.netresearchgate.net
Use of Greener Solvents: Research into replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents, is a key area of green chemistry.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than petrochemicals can significantly reduce the environmental footprint of a synthesis.
By incorporating these principles, future synthetic routes to this compound and its analogues can be designed to be not only efficient but also more sustainable.
Molecular Mechanism of Action and Associated Biological Pathways of Tilnoprofenic Acid
Enzymatic Inhibition Studies: Cyclooxygenase (COX) Isoform Selectivity of Tilnoprofenic Acid
Cyclooxygenase enzymes, namely COX-1 and COX-2, are pivotal in converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various prostanoids, including prostaglandins (B1171923) and thromboxanes. nih.govresearchgate.netnih.govnih.gov COX-1 is constitutively expressed and plays essential roles in maintaining physiological functions such as gastric cytoprotection, renal function, and platelet aggregation. nih.govresearchgate.netnih.gov Conversely, COX-2 is largely inducible, with its expression significantly upregulated during inflammatory processes, where it is responsible for the increased production of prostaglandins associated with pain and inflammation. nih.govresearchgate.netnih.govproteopedia.org
While this compound is known to inhibit COX enzymes, specific detailed enzymatic inhibition kinetics and thermodynamic data (e.g., precise Ki, Kinact, or comprehensive IC50 values for COX-1 and COX-2) for this compound itself are not widely detailed in readily available public scientific literature. However, as an NSAID, its mechanism aligns with the general understanding of COX inhibitors. NSAIDs exhibit diverse kinetic behaviors, which can include competitive, time-dependent, or even covalent inhibition of COX isoforms. nih.gov
Table 1: General Modes of COX Inhibition by NSAIDs
| Mode of Inhibition | Characteristics | Example Compounds |
| Competitive | Reversible, competes with substrate | Ibuprofen (B1674241), Celecoxib (on COX-1) nih.gov |
| Weak Binding, Time-Dependent | Variable activity, influenced by assay conditions | Naproxen, Oxicams nih.gov |
| Tight Binding, Time-Dependent | Potent, often leads to inactivation | Indomethacin nih.gov |
| Covalent | Irreversible inhibition | Aspirin nih.gov |
The active sites of COX-1 and COX-2 share significant structural homology but possess key differences that dictate isoform selectivity. Both enzymes are membrane-bound and feature a hydrophobic channel leading to the catalytic site. nih.govdost.gov.ph Critical amino acid residues within this active site, such as Arginine 120 (Arg120), Tyrosine 355 (Tyr355), Glutamic acid 524 (Glu524), Serine 530 (Ser530), and Tyrosine 385 (Tyr385), are involved in substrate binding and catalysis. nih.govdost.gov.phresearchgate.netclevelandclinic.orgfrontiersin.org
A notable distinction between COX-1 and COX-2 is at position 523: COX-1 has an Isoleucine (Ile523), while COX-2 has a smaller Valine (Val523). nih.govnih.govfrontiersin.org This difference results in a larger, more accessible hydrophobic side-pocket in COX-2, which accommodates bulkier selective inhibitors. nih.govnih.govfrontiersin.org Inhibitors typically bind within this hydrophobic channel, often forming hydrogen bonds with residues like Arg120, which can prevent arachidonic acid from entering the catalytic site. dost.gov.phfrontiersin.org While the precise molecular interactions of this compound with the COX active sites are not specified in the provided information, its classification as an NSAID suggests it interacts with these critical residues in a manner characteristic of the class, leading to enzyme inhibition. nih.gov
Downstream Cellular and Biochemical Effects of this compound
The inhibition of COX enzymes by this compound leads to significant downstream effects on cellular and biochemical pathways, primarily impacting the inflammatory response.
The most direct and well-established downstream effect of this compound's action is the modulation of prostaglandin synthesis. nih.govnih.govproteopedia.org Prostaglandins are a group of lipid compounds derived from arachidonic acid, acting as potent autocrine and paracrine mediators with diverse hormone-like effects throughout the body. nih.govresearchgate.netdrugbank.com They are integral to the inflammatory response, contributing to vasodilation, increased vascular permeability, pain sensitization (hyperalgesia), and fever. proteopedia.orgresearchgate.netdrugbank.comwikipedia.org
By inhibiting COX enzymes, this compound reduces the production of these pro-inflammatory prostaglandins, thereby diminishing their physiological effects. nih.govnih.gov This reduction in prostaglandin levels directly contributes to the analgesic (pain-relieving) and anti-inflammatory effects observed with this compound. nih.gov For instance, the inhibition of prostaglandin E2 (PGE2) synthesis is a key mechanism by which NSAIDs exert their anti-inflammatory effects, as PGE2 is a significant mediator of pain and fever. proteopedia.orgwikipedia.orgnih.gov
Table 2: Key Prostanoids and Their Roles in Inflammation
| Prostanoid | Primary Enzyme | Main Functions in Inflammation |
| PGE2 | PGE Synthase | Vasodilation, pain sensitization, fever, potentiates edema proteopedia.orgdrugbank.com |
| PGI2 (Prostacyclin) | PGI Synthase | Vasodilation, inhibits platelet aggregation nih.govresearchgate.netwikipedia.org |
| TXA2 (Thromboxane A2) | Thromboxane Synthase | Vasoconstriction, promotes platelet aggregation nih.govresearchgate.netnih.gov |
| PGD2 | PGD Synthase | Involved in allergic responses, modulates dendritic cell migration proteopedia.orgresearchgate.net |
Beyond direct prostaglandin synthesis modulation, the inhibition of COX by this compound indirectly influences the broader network of inflammatory mediators. Inflammation is a complex process involving various chemical mediators, including vasoactive amines (e.g., histamine, serotonin), eicosanoids (prostaglandins, leukotrienes), cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and platelet-activating factor (PAF). researchgate.netnih.govyoutube.com
Exploration of Potential Interactions with Other Biological Targets and Pathways
While the primary mechanism of this compound is COX inhibition, some NSAIDs have been reported to exert effects through COX-independent pathways or interact with other biological targets. researchgate.netnih.gov For instance, some NSAIDs have shown inhibitory actions on prostaglandin receptors, or effects on leukotriene B4 chemotaxis, and even anti-tumor effects through COX-dependent and independent pathways. researchgate.net However, specific information regarding such additional biological targets or pathways for this compound itself is not explicitly detailed in the provided search results. The current understanding predominantly focuses on its role as a COX inhibitor and its subsequent impact on prostaglandin-mediated inflammatory processes.
Identification of Off-Target Interactions of this compound
Despite the general understanding of off-target effects in pharmacology, specific detailed research findings or data tables identifying distinct off-target interactions solely attributed to this compound are not extensively reported in the publicly available scientific literature. While NSAIDs, as a class, can exhibit various interactions beyond their primary COX inhibition, direct evidence for unique off-target binding or activity for this compound itself is limited in the current public domain.
Modulation of Endogenous Metabolic Pathways by this compound (e.g., amide, fatty acid metabolism)
The interaction of this compound with endogenous metabolic pathways is primarily understood through its central role in prostaglandin synthesis, which directly links it to fatty acid metabolism.
Fatty Acid Metabolism: Fatty acids are fundamental molecules involved in various metabolic processes, serving as primary fuel sources for energy production (catabolism) and as essential building blocks for other compounds, such as phospholipids, second messengers, and hormones (anabolism). wikidata.orguni.lunih.gov Prostaglandins, the synthesis of which is inhibited by this compound, are a subclass of eicosanoids, which are enzymatically derived from arachidonic acid, a 20-carbon polyunsaturated fatty acid. wikipedia.orgwikidata.org Therefore, by inhibiting cyclooxygenase enzymes, this compound directly modulates the downstream metabolic pathway of arachidonic acid, leading to reduced prostaglandin formation. unibe.chwikipedia.orgbiorxiv.org Mitochondrial fatty acid oxidation is a critical process for energy generation, and its impairment can lead to pathological conditions. uni.lunih.gov Fatty acid synthesis pathways are also vital for cellular function and can be aberrantly regulated in various disease states. wikipedia.orgepa.govguidetopharmacology.org The inhibition of COX enzymes by this compound thus impacts the intricate balance of lipid mediators derived from fatty acids.
Amide Metabolism: Amide metabolism involves the hydrolysis of amide bonds, a process catalyzed by amidase enzymes. lipidmaps.orgthegoodscentscompany.com These enzymes are widespread in biological systems and participate in various metabolic pathways, including the degradation of amino acid amides and fatty acid amides. lipidmaps.orgwikipedia.orgfishersci.cauni.lu A notable enzyme in this category is fatty acid amide hydrolase (FAAH), which is responsible for the hydrolysis of important endogenous fatty acid amides such as anandamide, oleamide, and palmitoylethanolamide. unibe.chsigmaaldrich.comwikidoc.orglipidmaps.orgfishersci.fi These fatty acid amides act as signaling molecules involved in various physiological processes, including pain and inflammation modulation. fishersci.cafishersci.fi While the metabolism of certain drugs, such as paracetamol, involves FAAH-dependent fatty acid conjugation leading to bioactive amide metabolites unibe.ch, and amide derivatives of other NSAIDs like mefenamic acid undergo hydrolysis nih.gov, specific direct evidence demonstrating the modulation of endogenous amide metabolic pathways (e.g., inhibition or activation of amidase enzymes or alteration of fatty acid amide levels) by this compound itself is not explicitly detailed in the currently available scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Tilnoprofenic Acid
Design and Synthesis of Tilnoprofenic Acid Analogues for Comprehensive SAR Studies
No specific studies detailing the design and synthesis of a series of this compound analogues for the express purpose of comprehensive structure-activity relationship studies were identified.
Impact of Core Scaffold Modifications on this compound Biological Activity
Information regarding the systematic modification of the core scaffold of this compound and the resulting impact on its biological activity is not present in the reviewed literature.
Influence of Side Chain Substitutions and Stereochemistry on this compound Target Affinity and Selectivity
There is a lack of published research on how various substitutions on the side chains of this compound or alterations in its stereochemistry affect its affinity and selectivity for biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
No QSAR models, including details on descriptor selection, model development, or their predictive capabilities for this compound derivatives, were found in the scientific literature.
Computational Chemistry and Molecular Modeling of Tilnoprofenic Acid
Computational Prediction of Tiludronic Acid Binding Affinity and Selectivity
Computational chemistry and molecular modeling techniques play a pivotal role in understanding the molecular interactions, predicting binding affinities, and elucidating selectivity profiles of chemical compounds like Tiludronic Acid. These methods provide valuable insights into the compound's behavior at a molecular level, complementing experimental studies in drug discovery and mechanistic elucidation wikipedia.orgfishersci.at.
Computational Methods Utilized Various computational methodologies are employed to study the interactions of bisphosphonates, including Tiludronic Acid, with biological targets. These include:
Molecular Docking: This technique predicts the preferred orientation of a ligand (Tiludronic Acid) when bound to a receptor (e.g., protein) to form a stable complex. It estimates the binding mode and can rank potential ligands based on their predicted binding energies wikipedia.orgfishersci.at.
Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) Calculations: Often used in conjunction with molecular docking or molecular dynamics simulations, MM-GBSA is a post-processing technique that refines binding energy predictions by considering solvent effects and entropic contributions, providing a more accurate estimation of binding affinity wikipedia.org.
Molecular Dynamics (MD) Simulations: MD simulations provide a time-dependent view of the molecular system, allowing the study of conformational changes, flexibility, and dynamic interactions between Tiludronic Acid and its targets. This offers a more comprehensive understanding beyond static docking poses wikipedia.org.
Quantum Chemical Calculations: These high-level calculations can provide detailed insights into the electronic properties, protonation states, and energetic landscapes of molecules, which are crucial for understanding their reactivity and interactions, especially for compounds like bisphosphonates with ionizable groups fishersci.at.
Computational Prediction of Binding Affinity Computational studies have explored the binding affinity of Tiludronic Acid to various biological targets, offering insights into its mechanism of action as a bisphosphonate.
Interaction with SERPINA3: Molecular docking, followed by MM-GBSA energy calculations and molecular dynamics simulations, has been employed to evaluate the affinity of Tiludronic Acid towards SERPINA3. Such in silico approaches are crucial in drug repurposing efforts, revealing potential interactions with new targets wikipedia.org.
Binding to Farnesyl Diphosphate (B83284) Synthase (FPPS): As a bisphosphonate, Tiludronic Acid's mechanism of action involves inhibiting osteoclasts, partly by interfering with key enzymes in the mevalonate (B85504) pathway. Computational insights, including quantum chemical investigations and docking methods, have been used to understand how bisphosphonates, including Tiludronic Acid, bind to farnesyl diphosphate synthase (FPPS) fishersci.atfishersci.ca. These studies aim to elucidate the specific interactions at the enzyme's active site that lead to its inhibitory effect.
Inhibition of Protein-Tyrosine-Phosphatase and V-ATPases: Tiludronic Acid is known to inhibit protein-tyrosine-phosphatase, which can disrupt the cytoskeletal ring structure of osteoclasts, leading to their detachment from the bone surface. It also inhibits osteoclastic vacuolar H+-ATPases (V-ATPases) mims.commims.com. Computational modeling can help to map the binding sites and interaction mechanisms that underpin these inhibitory activities.
Computational Prediction of Selectivity Selectivity is a critical aspect of drug design, ensuring that a compound primarily interacts with its intended target while minimizing off-target effects. Computational methods contribute significantly to predicting and understanding the selectivity of chemical compounds.
Selectivity against Tyrosine Kinase Inhibitors (TKIs): A notable computational finding regarding Tiludronic Acid's selectivity involves its interaction with tyrosine kinase inhibitors (TKIs), such as erlotinib. Unlike some other bisphosphonates (e.g., zoledronic acid, minodronic acid), Tiludronate has been computationally predicted not to exhibit dual binding with TKIs. This lack of dual binding is attributed to structural characteristics of Tiludronate, specifically the absence of an N-atom necessary for hydrogen bonding with TKIs and the presence of a p-chlorophenyl ring that causes steric clashes within the TKI binding pocket pharmakb.com. This highlights a distinct selectivity profile compared to other bisphosphonates.
Table 1: Comparative Predicted Dual Binding with Tyrosine Kinase Inhibitors
| Compound | TKI Dual Binding Predicted | Key Structural Feature for Interaction |
| Tiludronic Acid | No | Lacks N-atom for H-bond; p-chlorophenyl ring causes steric clashes pharmakb.com |
| Zoledronic Acid | Yes | Imidazole ring for H-bond pharmakb.com |
| Minodronic Acid | Yes | N-containing bisphosphonate pharmakb.com |
Selectivity for Osteoclast V-ATPase: In vitro studies have shown that Tiludronate is a significantly more potent inhibitor of vacuolar H+-ATPase (V-ATPase) in avian osteoclasts compared to avian kidney V-ATPase, demonstrating a degree of selectivity guidetopharmacology.org. Computational models can further investigate the molecular basis for this differential inhibition, identifying specific residues or conformational differences that contribute to the observed selectivity between V-ATPases from different cell types.
Preclinical Research Paradigms and in Vitro/in Vivo Models for Tilnoprofenic Acid Investigation
In Vitro Pharmacological Characterization of Tilnoprofenic Acid
In vitro studies are fundamental for elucidating the molecular and cellular mechanisms of action of a compound like this compound. These studies provide insights into its direct effects on enzyme activity and cellular processes.
Cell-Based Assays for COX Inhibition and Prostaglandin (B15479496) Production
Cell-based assays are critical for assessing the inhibitory effects of NSAIDs on COX enzymes and their subsequent impact on prostaglandin production within a cellular context. Cyclooxygenase enzymes, specifically COX-1 and COX-2, catalyze the conversion of arachidonic acid into various prostanoids, including prostaglandins (B1171923), prostacyclin, and thromboxanes, which are central to inflammatory responses. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is typically induced during inflammation.
Research indicates that this compound (Y-9223) inhibits the increase in interleukin-6 (IL-6) levels in the culture medium of both mitogen-stimulated adherent cells and non-adherent cells fractionated from human peripheral blood mononuclear cells. Furthermore, Northern blotting demonstrated that the mitogen-induced increase in IL-6 mRNA expression was inhibited by this compound, suggesting its role in inhibiting IL-6 biosynthesis. While specific quantitative data such as IC50 values for this compound's inhibition of COX and prostaglandin production in various cell lines were not detailed in the available literature, the general methodology involves exposing cell cultures (e.g., human peripheral blood mononuclear cells or canine monocyte/macrophage cell lines) to the test compound and then measuring prostaglandin E2 (PGE2) synthesis or other downstream inflammatory mediators. Prostaglandin production can be quantified using enzyme immunoassays or fluorometric detection methods.
Enzyme Inhibition Assays with Recombinant COX Enzymes
Enzyme inhibition assays utilizing recombinant COX enzymes allow for precise determination of a compound's inhibitory potency and selectivity towards COX-1 and COX-2 isoforms. These assays typically involve incubating purified recombinant human COX-1 or COX-2 enzymes with arachidonic acid (the substrate) in the presence and absence of the test inhibitor. The activity of the enzyme is then measured by detecting the formation of prostaglandin G2 or other downstream products, often using colorimetric or luminometric methods. The inhibitory concentration 50% (IC50) values, representing the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity, are then calculated.
For NSAIDs, the ratio of COX-1 to COX-2 inhibition (IC50 COX-1 / IC50 COX-2) is a key parameter to assess selectivity. A higher ratio indicates greater selectivity for COX-2. While this compound (Y-9223) is known as a cyclooxygenase inhibitor nih.govnih.gov, specific IC50 values or selectivity ratios for this compound against recombinant COX-1 and COX-2 enzymes were not found in the provided search results. However, the principle of these assays is crucial for understanding the differential effects of NSAIDs on the two COX isoforms.
Receptor Binding Studies for this compound
Receptor binding studies are designed to investigate whether a compound directly interacts with specific receptors in the body, providing insights into potential off-target effects or alternative mechanisms of action beyond enzyme inhibition. These assays involve incubating a preparation of the receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand in the presence or absence of the test compound. Quantification of the bound radioligand allows for the determination of binding affinity (Kd) and receptor concentration (Bmax).
For NSAIDs, while their primary mechanism is COX inhibition, some may exhibit other pharmacological activities through receptor interactions. However, specific receptor binding studies for this compound (Y-9223) were not identified in the available literature. General methodologies for receptor binding assays are well-established and can include studies on G protein-coupled receptors (GPCRs) or nuclear receptors, which are common targets for various therapeutic agents.
In Vivo Models for Mechanistic Studies of this compound
In vivo models, typically employing animal species, are indispensable for evaluating the systemic effects of a compound, including its pharmacodynamic profile, efficacy in disease models, and potential biomarkers. The selection of appropriate animal models is based on their physiological and pathophysiological similarities to humans concerning the disease being studied.
Application of Animal Models for this compound Pharmacodynamic Assessment
Animal models are widely used in preclinical research to assess the pharmacodynamic effects of NSAIDs, including their analgesic and anti-inflammatory properties. These models aim to mimic human disease conditions such as inflammatory pain, neuropathic pain, or musculoskeletal disorders. Common animal models for evaluating anti-inflammatory and analgesic effects include:
Carrageenan-induced paw edema model: This model induces acute local inflammation, allowing for the assessment of a compound's ability to reduce swelling.
Acetic acid-induced writhing test: This model is used to screen for peripheral analgesic and anti-inflammatory properties by observing the reduction in pain-related behaviors.
Formalin test: This biphasic model assesses both neurogenic and inflammatory pain responses.
While this compound is known for its anti-inflammatory and analgesic properties nih.gov, specific detailed studies on its pharmacodynamic assessment in animal models were not found in the provided search results. Generally, in such studies, the compound would be administered to animals, and its effects on various pain and inflammation parameters would be measured over time. These studies help to establish the relationship between drug concentration and its physiological effects in a living system.
Biomarker Identification and Validation in this compound Preclinical Settings
Biomarker identification and validation in preclinical settings are crucial for understanding disease progression, drug response, and for translating findings from animal models to human clinical trials. Biomarkers can be biological molecules, genes, or characteristics that indicate a normal biological process, a pathogenic process, or a pharmacological response to a therapeutic intervention.
In the context of inflammation and pain, relevant biomarkers could include:
Levels of prostaglandins (e.g., PGE2) or other eicosanoids in tissues or biofluids.
Expression levels of COX-1 and COX-2 enzymes.
Levels of inflammatory cytokines (e.g., IL-6, TNF-α).
Cellular markers of inflammation or tissue damage.
While general information on the importance and types of preclinical biomarkers exists, specific biomarkers identified or validated in preclinical studies directly pertaining to this compound (Y-9223) were not detailed in the available search results. The process typically involves measuring these markers in biological samples (e.g., plasma, tissue homogenates) from treated and untreated animals and correlating them with observed pharmacodynamic effects.
Metabolic Investigations and Biotransformation of Tilnoprofenic Acid
Identification of Tilnoprofenic Acid Metabolic Pathways
The primary metabolic pathway directly associated with this compound involves its formation from a prodrug. Tilnoprofen arbamel, also known as Y-23023, is a prodrug that undergoes rapid hydrolysis to yield this compound, which is the active cyclooxygenase inhibitor. uni.lunih.gov This hydrolysis reaction represents a significant biotransformation step in the activation of the prodrug to its therapeutically active form. uni.lunih.gov
Beyond its formation from a prodrug, specific detailed metabolic pathways for the further biotransformation and elimination of this compound itself are not explicitly reported in the provided research findings. However, xenobiotic metabolism typically proceeds through two main phases: Phase I (functionalization reactions) and Phase II (conjugation reactions), which collectively aim to convert lipophilic compounds into more polar, water-soluble forms for excretion. fishersci.esscispace.comnih.govlookchem.com
Major Biotransformation Reactions of this compound
The most clearly defined biotransformation reaction involving this compound is its generation through the hydrolysis of its prodrug, Tilnoprofen arbamel (Y-23023). uni.lunih.gov This rapid hydrolysis converts the inactive prodrug into the active this compound. uni.lunih.gov
For this compound itself, as an NSAID often containing a carboxylic acid group, common biotransformation reactions typically include Phase I oxidative reactions followed by Phase II conjugation reactions. While specific reactions for this compound are not detailed in the available information, Phase I reactions generally involve oxidation, reduction, or hydrolysis, introducing or exposing polar functional groups. fishersci.esscispace.com Subsequently, Phase II reactions involve the conjugation of these modified compounds (or the parent compound if it possesses suitable functional groups) with endogenous hydrophilic molecules to increase water solubility and facilitate excretion. fishersci.esscispace.com
Metabolite Identification and Characterization of this compound Derivatives
This compound itself is identified and characterized as the active metabolite derived from the hydrolysis of its prodrug, Tilnoprofen arbamel. uni.lunih.gov The compound is known by its chemical name, alpha,2-dimethyl-5H- Current time information in New York, NY, US.benzopyrano[2,3-b]pyridine-7-acetic acid, and its CAS number is 52549-42-5. uni.lu
Specific further metabolites of this compound resulting from its subsequent biotransformation are not explicitly characterized in the provided research. In general drug discovery, metabolite identification involves analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of metabolic products. This process is crucial for understanding metabolic soft spots and assessing potential risks associated with active, reactive, or toxic metabolites.
Enzyme Systems Involved in this compound Metabolism
The enzyme systems responsible for the metabolism of xenobiotics, including drugs like this compound, are broadly categorized into Phase I and Phase II enzymes. These enzymes primarily reside in the liver, though they can also be found in extrahepatic tissues. fishersci.es
Cytochrome P450 (CYP) and Other Phase I Enzymes
Phase I metabolism is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. scispace.com These heme-containing monooxygenases are responsible for a wide range of oxidative reactions, including hydroxylation, N-dealkylation, O-dealkylation, and sulfoxidation, which introduce or expose polar functional groups on the drug molecule. Other Phase I enzymes include flavin-containing monooxygenases (FMOs) and esterases, which catalyze reactions like hydrolysis. scispace.com
While CYPs are central to drug metabolism, specific CYP isoforms involved in the Phase I metabolism of this compound are not explicitly identified in the available search results. However, given its classification as an NSAID, it is likely that various CYP enzymes would contribute to its oxidative biotransformation.
Phase II Conjugation Enzymes
Phase II metabolism involves conjugation reactions where functionalized xenobiotics (or parent compounds with suitable groups) are coupled with endogenous, hydrophilic molecules. fishersci.esscispace.comnih.gov These reactions, primarily catalyzed by transferase enzymes, generally lead to the formation of more water-soluble and readily excretable products.
Key Phase II conjugation enzymes include:
UDP-Glucuronosyltransferases (UGTs): Catalyze glucuronidation, the most widespread Phase II reaction, attaching glucuronic acid to the drug or its metabolites. This is a common pathway for carboxylic acid-containing drugs like many NSAIDs.
Sulfotransferases (SULTs): Mediate sulfation, transferring a sulfate (B86663) group to increase polarity. scispace.com
Glutathione (B108866) S-Transferases (GSTs): Catalyze the addition of glutathione to reactive metabolites, neutralizing their toxicity. scispace.com
N-Acetyltransferases (NATs): Involved in acetylation. scispace.com
Methyltransferases: Add methyl groups, which can alter pharmacological activity.
Specific Phase II enzymes responsible for the conjugation of this compound are not detailed in the available information. However, based on its chemical structure as a carboxylic acid, glucuronidation by UGTs would be a highly probable pathway for its Phase II metabolism.
Influence of this compound on Endogenous Metabolic Pathways
This compound exerts its primary pharmacological influence by inhibiting cyclooxygenase (COX) enzymes. Current time information in New York, NY, US.uni.lunih.gov COX enzymes are integral to the endogenous metabolic pathway of arachidonic acid, leading to the synthesis of prostaglandins (B1171923) and other eicosanoids. Current time information in New York, NY, US. By inhibiting COX, this compound reduces the production of these lipid mediators, which play crucial roles in inflammation, pain, and fever. Current time information in New York, NY, US. This direct inhibition of prostaglandin (B15479496) synthesis represents a significant modulation of endogenous lipid metabolism and inflammatory signaling cascades.
Furthermore, research indicates that this compound (Y-9223) inhibits the production of interleukin-6 (IL-6) by human peripheral blood mononuclear cells. uni.lu IL-6 is a pleiotropic cytokine involved in various endogenous processes, including immune responses, inflammation, and hematopoiesis. The inhibition of IL-6 biosynthesis by this compound suggests an influence on endogenous cytokine-mediated inflammatory pathways, independent of its direct effect on prostaglandin synthesis.
While general discussions on how xenobiotics can impact endogenous metabolic pathways (e.g., through enzyme induction or inhibition, or by producing toxic intermediates) are relevant to drug metabolism as a whole, specific additional influences of this compound on other endogenous metabolic pathways beyond its direct pharmacological actions on COX and IL-6 are not detailed in the provided search results.
Data Tables
Table 1: General Phases of Xenobiotic Biotransformation
| Phase | Description | Key Reactions | Primary Enzyme Systems | Outcome |
| Phase I | Functionalization | Oxidation, Reduction, Hydrolysis | Cytochrome P450 (CYP) enzymes, Flavin-Containing Monooxygenases (FMOs), Esterases | Introduces or exposes polar functional groups, often leading to more reactive metabolites. fishersci.esscispace.com |
| Phase II | Conjugation | Glucuronidation, Sulfation, Acetylation, Methylation, Glutathione Conjugation, Amino Acid Conjugation | UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-Transferases (GSTs), N-Acetyltransferases (NATs), Methyltransferases | Attaches endogenous hydrophilic molecules, increasing water solubility and facilitating excretion. Generally leads to inactive and non-toxic products. fishersci.esscispace.com |
Table 2: Key Pharmacological Actions of this compound and its Influence on Endogenous Pathways
| Action | Endogenous Pathway/System Influenced | Detailed Research Findings |
| Cyclooxygenase (COX) Inhibition | Prostaglandin synthesis (Lipid metabolism, inflammatory pathways) | This compound inhibits COX enzymes, reducing the production of prostaglandins, which are mediators of inflammation and pain. Current time information in New York, NY, US. |
| Interleukin-6 (IL-6) Production Inhibition | Inflammatory signaling pathways, immune response | This compound (Y-9223) inhibits the increase in IL-6 levels and IL-6 mRNA expression in human peripheral blood mononuclear cells. uni.lu |
Future Research Directions and Emerging Paradigms for Tilnoprofenic Acid
Novel Synthetic Approaches and Sustainable Chemistry for Tilnoprofenic Acid
Future research in this compound synthesis is poised to move towards more efficient, cost-effective, and environmentally benign methodologies. Traditional synthetic routes often involve multiple steps, harsh reagents, and generate significant waste, necessitating the development of novel approaches aligned with the principles of sustainable chemistry nih.govuni-freiburg.de. This includes exploring green chemistry techniques such as catalysis, solvent-free reactions, and the use of renewable feedstocks wikipedia.orguniv-tlemcen.dz. For instance, advancements in asymmetric synthesis could lead to the production of single enantiomers of this compound, potentially improving its therapeutic index and reducing off-target effects, given its racemic stereochemistry aladdin-e.com.
Emphasis will be placed on developing synthetic pathways that minimize energy consumption, reduce the generation of hazardous byproducts, and utilize readily available, non-toxic starting materials nih.govuniv-tlemcen.dz. This could involve investigating biocatalytic routes, flow chemistry, or novel protecting group strategies that allow for milder deprotection conditions, similar to recent advancements in the synthesis of other complex organic molecules wikipedia.org. The integration of process analytical technology (PAT) can also enable real-time monitoring and control of synthetic reactions, optimizing yields and purity while reducing resource consumption.
Advanced Computational Methodologies in this compound Drug Design
Computational methodologies are becoming indispensable in modern drug discovery, offering powerful tools to accelerate the design and optimization of compounds like this compound. Future research will increasingly leverage advanced computational techniques to refine this compound's pharmacological profile. Structure-based drug design (SBDD) can utilize high-resolution structural data of COX enzymes to design more selective inhibitors, potentially mitigating side effects associated with non-selective COX inhibition. Techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions of this compound with its target, enabling the rational design of derivatives with improved affinity and specificity.
Ligand-based drug design (LBDD) approaches, including quantitative structure-activity relationships (QSAR) and pharmacophore modeling, will continue to be vital for identifying key structural features responsible for this compound's activity and for predicting the activity of novel analogues. Virtual screening of large chemical libraries can identify new scaffolds with similar activity or novel mechanisms, significantly reducing the experimental workload and cost of drug development. Furthermore, computational methods for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for optimizing this compound derivatives early in the drug design process, leading to compounds with more favorable pharmacokinetic profiles.
Exploration of Non-COX Related Biological Activities of this compound
While this compound is primarily known for its COX inhibitory activity, a significant area of future research involves exploring its potential non-COX related biological activities. Many NSAIDs exhibit effects beyond direct COX inhibition, impacting various cellular pathways relevant to inflammation, pain, and other physiological processes. Investigating these alternative mechanisms could uncover novel therapeutic applications or provide a more comprehensive understanding of this compound's existing effects.
Potential areas of exploration include the compound's influence on mitochondrial function, oxidative stress pathways, and other inflammatory mediators such as lipoxygenases or nitric oxide synthases. Research could also focus on its interaction with ion channels, G protein-coupled receptors, or nuclear receptors, which are known to be modulated by some NSAIDs. Understanding these additional mechanisms could lead to the development of "multi-target" this compound derivatives, offering broader therapeutic benefits or reduced reliance on high doses for specific indications.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming drug discovery and development, offering unprecedented capabilities for data analysis, prediction, and optimization. For this compound research, AI and ML can be leveraged across multiple stages. In target identification, AI algorithms can analyze vast biological datasets to uncover novel protein targets or pathways modulated by this compound, potentially revealing new therapeutic indications.
For drug design and optimization, generative AI models can propose novel this compound analogues with desired properties, such as improved potency, selectivity, or ADMET characteristics. ML models can predict the binding affinity of this compound derivatives to various targets, prioritize compounds for synthesis and testing, and even simulate their interactions with biological systems, reducing the need for extensive experimental screening. Furthermore, AI can assist in analyzing complex preclinical data, identifying patterns, and predicting outcomes, thereby streamlining the research process and accelerating the translation of findings into clinical applications.
Development of Advanced Preclinical Models for this compound Mechanistic Elucidation
To gain a deeper and more accurate understanding of this compound's mechanisms of action and its effects on complex biological systems, the development and utilization of advanced preclinical models are crucial. While traditional cell culture and animal models provide foundational insights, next-generation models offer enhanced physiological relevance and predictive power.
Future research will focus on employing sophisticated in vitro systems such as organ-on-a-chip technologies, which mimic human organ physiology and allow for the study of drug effects in a more complex and physiologically relevant microenvironment. Patient-derived organoids and induced pluripotent stem cell (iPSC) models can provide personalized platforms for studying this compound's efficacy and potential off-target effects in a human-specific context. Advanced imaging techniques, including high-resolution microscopy and in vivo imaging, coupled with omics technologies (genomics, proteomics, metabolomics), will enable a comprehensive analysis of this compound's molecular and cellular interactions, providing a holistic view of its mechanistic profile. These advanced models will be instrumental in elucidating subtle non-COX mechanisms, understanding drug-drug interactions, and predicting clinical outcomes more accurately before human trials.
Q & A
Q. How to address ethical concerns in studies combining this compound with biologics (e.g., monoclonal antibodies)?
- Methodological Answer : Predefine exclusion criteria for immunocompromised subjects in clinical trials. For preclinical work, adhere to 3R principles (replacement, reduction, refinement). Disclose conflicts of interest (e.g., industry funding) and submit protocols to institutional review boards (IRBs) before initiating human studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
